2-Hydroxy-3,5-dimethylbenzonitrile
Description
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-hydroxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4,11H,1-2H3 |
InChI Key |
VYQXVCMPWXPVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C#N)O)C |
Origin of Product |
United States |
Preparation Methods
Reaction with Cyanogen Bromide
- 3,5-Dimethylphenol
- Cyanogen bromide
- Base (e.g., sodium hydroxide)
- Solvent: Methanol or similar polar solvent
- Temperature: Controlled to ensure selective formation of the product
- Mix 3,5-dimethylphenol with cyanogen bromide in a suitable solvent.
- Add a base to facilitate the reaction.
- Monitor the reaction conditions to optimize yield and selectivity.
Alternative Synthetic Routes
Other methods may involve the conversion of related compounds, such as 3,5-dimethylsalicylic acid, through a series of protection, amidation, dehydration, and deprotection steps.
- Acetylate the hydroxyl group using acetic anhydride.
- React with ammonia in tetrahydrofuran (THF) to form the amide intermediate.
- Treat with thionyl chloride under reflux to yield the nitrile.
- Hydrolyze the acetyl group with sodium hydroxide in ethanol/water.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. Advanced catalysts and optimized reaction conditions are used to improve scalability.
| Method | Starting Materials | Reaction Conditions | Yield |
|---|---|---|---|
| Cyanogen Bromide Method | 3,5-Dimethylphenol, Cyanogen Bromide | Methanol, Base (e.g., NaOH) | High |
| Multi-Step Conversion | 3,5-Dimethylsalicylic Acid | Acetic Anhydride, NH3, Thionyl Chloride, NaOH | Variable |
Optimization Strategies
To optimize the synthesis of this compound, several strategies can be employed:
- Microwave-Assisted Synthesis: Reduces reaction time significantly compared to conventional heating methods.
- Catalytic Methods: Use of catalysts like zinc chloride (ZnCl2) can improve nitrile formation efficiency.
- Monitoring Intermediates: Thin-layer chromatography (TLC) can be used to track the progress of the reaction.
Chemical Reactions Analysis
Nitration with Nitrogen Dioxide
The reaction of 2-hydroxy-3,5-dimethylbenzonitrile with nitrogen dioxide (NO₂) has been extensively studied, leading to the formation of nitrocyclohexenone derivatives. This reaction proceeds via electrophilic aromatic substitution followed by cyclization.
Key Findings:
-
Primary Products :
-
Reaction Mechanism :
-
Electrophilic nitration occurs at the activated aromatic ring positions.
-
Subsequent cyclization forms the cyclohexenone scaffold.
-
Structural Characterization of Products
The stereochemical outcomes of the nitration reaction were confirmed through X-ray diffraction studies:
6-Hydroxy-4,5-dinitrocyclohex-2-enone (11):
-
Crystal Data :
-
Key Interactions : Intramolecular hydrogen bonding between the hydroxyl group and adjacent nitro groups stabilizes the structure .
Comparative Reactivity with Analogues
Reactivity differences are observed when compared to structurally similar compounds:
-
2-Hydroxy-3,4,5,6-tetramethylbenzonitrile (1c) :
Oxidation of the Hydroxyl Group:
-
Likely to form a quinone-like structure under strong oxidizing conditions (e.g., KMnO₄).
Nitrile Reduction:
-
Potential reduction to a primary amine (e.g., using LiAlH₄), though steric hindrance from methyl groups may limit efficacy.
Nucleophilic Substitution:
-
The hydroxyl group could undergo alkylation or acylation under Mitsunobu or base-catalyzed conditions.
Scientific Research Applications
2-Hydroxy-3,5-dimethylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Spectral Data Comparison
Biological Activity
2-Hydroxy-3,5-dimethylbenzonitrile, also known as (2-Hydroxy-3,5-dimethyl-phenyl)-acetonitrile, is an organic compound with the molecular formula C10H11NO. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The structure of this compound features a hydroxyl group and two methyl groups attached to a phenyl ring, along with an acetonitrile functional group. This unique arrangement contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 175.20 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrile group may participate in biochemical pathways that lead to therapeutic effects.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit significant antiviral properties, particularly against HIV-1. For instance, studies have shown that compounds synthesized from this nitrile can inhibit reverse transcriptase (RT) activity, which is crucial for viral replication. The binding interactions between these compounds and RT are enhanced by hydrogen bonding and hydrophobic interactions, contributing to their efficacy against various strains of the virus .
Antimicrobial Properties
In addition to antiviral activity, this compound has been explored for its antimicrobial effects. Preliminary studies suggest that it may possess inhibitory action against certain bacterial strains, although further research is required to elucidate the specific mechanisms involved .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been investigated. It is hypothesized that the hydroxyl group may play a role in modulating inflammatory pathways, although detailed mechanisms remain to be fully characterized .
Case Studies
Case Study 1: Antiviral Efficacy
A series of experiments conducted on various derivatives of this compound demonstrated that specific modifications led to enhanced binding affinity for HIV-1 RT. The most promising candidates showed IC50 values in the nanomolar range against both wild-type and mutant strains of the virus .
Case Study 2: Antimicrobial Activity
In vitro studies assessing the antimicrobial efficacy against Staphylococcus aureus indicated that certain concentrations of this compound significantly reduced bacterial growth. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted.
| Compound | Antiviral Activity | Antimicrobial Activity | Anti-inflammatory Potential |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 2-Hydroxy-3,5-dimethylphenylacetic acid | Moderate | Low | High |
| 2-Hydroxy-3,5-dimethylbenzaldehyde | Low | Moderate | Low |
Q & A
What are the optimal synthetic routes for 2-Hydroxy-3,5-dimethylbenzonitrile, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis can be adapted from protocols for structurally analogous benzonitriles. For example, 3,5-Dihydroxybenzonitrile is synthesized via a four-step process involving acetylation, nitrile formation, and deprotection . For this compound, start with 3,5-dimethylsalicylic acid:
Protection : Acetylate the hydroxyl group using acetic anhydride at 0–5°C to prevent over-acylation.
Amidation : React with NH3 (excess, 2.5 eq.) in THF at 60°C to form the amide intermediate.
Dehydration : Treat with thionyl chloride (1.2 eq.) under reflux to yield the nitrile.
Deprotection : Hydrolyze the acetyl group with NaOH (10% w/v) in ethanol/water (1:1 v/v).
Optimization strategies include microwave-assisted synthesis (30 minutes vs. 6 hours for conventional heating) and catalytic methods (e.g., ZnCl2) to improve nitrile formation efficiency. Monitor intermediates via TLC (silica gel, UV detection) .
What chromatographic techniques are recommended for purifying this compound, and how does polarity influence separation efficiency?
Methodological Answer:
Due to the compound’s moderate polarity, use silica gel column chromatography with a gradient elution (hexane:ethyl acetate, 70:30 → 50:50 v/v) to separate from dimethylated byproducts. For higher purity, recrystallization from ethanol/water (1:3 v/v) is effective, leveraging temperature-dependent solubility (yield: 85–90%). Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity >98% . Polar functional groups (e.g., –OH, –CN) increase retention time; adjust solvent polarity to resolve co-eluting isomers.
Which spectroscopic methods are critical for characterizing this compound, and what key spectral signatures distinguish it from structural isomers?
Methodological Answer:
- 1H NMR (DMSO-d6): δ 2.28 (s, 6H, methyl groups), δ 6.78 (d, J=2.4 Hz, 2H, aromatic H-4 and H-6), δ 10.2 (s, 1H, –OH).
- 13C NMR : δ 115.5 (C≡N), 128.3 (aromatic carbons), 161.2 (C–OH).
- IR : Strong absorption at 2240 cm⁻¹ (C≡N stretch), 3250 cm⁻¹ (–OH).
To distinguish from isomers (e.g., 4-hydroxy derivatives), use 2D NMR : - COSY/HSQC : Meta-coupled aromatic protons (J≈2 Hz) confirm substitution at positions 3 and 5.
- NOESY : Proximity of –OH to methyl groups (NOE enhancement at δ 2.28 ppm).
ESI-MS : [M+H]+ at m/z 162.08 (calculated) .
How do electron-donating substituents (methyl, hydroxy) influence the electrophilic substitution reactivity of this compound, and what mechanistic insights guide regioselective functionalization?
Advanced Analysis:
- Methyl groups (ortho/para-directing) and –OH (meta-directing) create competing regiochemical outcomes.
- DFT calculations (B3LYP/6-311+G**) show nitrile withdrawal reduces electron density at positions 4 and 6, favoring electrophilic attack at position 4. Experimental bromination (NBS in CCl4) yields 4-bromo derivative (85%) due to steric hindrance from methyl groups .
- Kinetic vs. thermodynamic control : Nitration at 25°C (HNO3/H2SO4) produces 4-nitro isomer (major), while 80°C favors 6-nitro due to thermodynamic stability (Hammett σ+ analysis) .
What computational strategies predict the crystalline structure and intermolecular interactions of this compound, and how do these models compare with experimental XRD data?
Advanced Methodology:
- Hirshfeld surface analysis (CrystalExplorer) identifies dominant O–H···N≡C hydrogen bonds (2.8 Å) and methyl···π interactions (3.3 Å).
- PIXEL calculations estimate lattice energy contributions: 60% from H-bonding, 30% from van der Waals.
- Experimental XRD (analogous to 3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile ): Monoclinic P21/c space group, Z’=1. Computed unit cell parameters (Mercury CSD) deviate <2% from experimental data.
- Thermal ellipsoid analysis (ORTEP) confirms rigidity, critical for co-crystal engineering .
How can conflicting solubility data for this compound in polar aprotic solvents be resolved, and what empirical models improve predictive accuracy?
Advanced Resolution:
- Hansen Solubility Parameters (HSPiP): δD=18.5, δP=6.2, δH=10.3 MPa¹/² predicts optimal solubility in DMF (δD=17.4, δP=13.7, δH=11.3).
- Experimental validation : Turbidimetry (λ=600 nm) at 25°C shows solubility of 23.5 mg/mL in DMF vs. 8.2 mg/mL in DMSO.
- Machine learning : Train Random Forest models on AqSolDB data (R²=0.91) using Abraham parameters (dipole moment, H-bond acidity).
- Cross-validation : Compare with COSMO-RS simulations (chemical potential μ vs. experimental activity coefficients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
